Home > Products > Screening Compounds P132372 > Carbamazepine 10,11-Epoxide-d8 (Major)
Carbamazepine 10,11-Epoxide-d8 (Major) -

Carbamazepine 10,11-Epoxide-d8 (Major)

Catalog Number: EVT-13981792
CAS Number:
Molecular Formula: C17H24N2O2
Molecular Weight: 296.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbamazepine 10,11-epoxide-d8 (Major) is a deuterated derivative of carbamazepine, an anticonvulsant and mood-stabilizing drug widely used in the treatment of epilepsy and bipolar disorder. The compound is notable for its unique epoxide structure, which plays a significant role in its pharmacological activity and metabolic pathways. The chemical structure of carbamazepine 10,11-epoxide-d8 features a dibenzazepine core, characterized by two benzene rings fused to a seven-membered nitrogen-containing ring.

Source and Classification

Carbamazepine 10,11-epoxide-d8 is derived from carbamazepine through metabolic processes primarily catalyzed by cytochrome P450 enzymes. It belongs to the class of organic compounds known as dibenzazepines, which are recognized for their anticonvulsant properties. The compound is categorized under the following classifications:

  • Chemical Class: Dibenzazepines
  • IUPAC Name: 3-oxa-11-azatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
  • CAS Registry Number: 36507-30-9
Synthesis Analysis

Methods and Technical Details

The synthesis of carbamazepine 10,11-epoxide-d8 can be achieved through a multi-step process involving the following key reactions:

  1. Epoxidation: Carbamazepine is subjected to epoxidation using peracids or other oxidizing agents to introduce an epoxide group at the 10 and 11 positions.
  2. Ring-opening: The resulting epoxide can undergo ring-opening reactions facilitated by nucleophiles such as water or alcohols.
  3. Deuteration: The introduction of deuterium can be achieved through specific labeling techniques during synthesis or via isotopic exchange methods.

These steps can be performed individually or in combination to optimize yield and purity, as described in patent literature .

Molecular Structure Analysis

Structure and Data

The molecular formula for carbamazepine 10,11-epoxide-d8 is C15H12D8N2O2 with a molecular weight of approximately 252.268 g/mol. The structure features:

  • Core Structure: A dibenzazepine framework with an epoxide functional group.
  • Functional Groups: Includes carbonyl (amide) and ether functionalities.

The chemical structure is represented as follows:

C15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Structural Representation

The structural representation can be visualized using various chemical drawing software or databases that provide 2D and 3D models of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Carbamazepine 10,11-epoxide-d8 participates in several significant chemical reactions:

  1. Hydrolysis: It can be converted into dihydroxy derivatives through enzymatic hydrolysis mediated by epoxide hydrolase enzymes .
  2. Detoxification Pathways: The compound may undergo further metabolic transformations leading to less reactive metabolites.
  3. Covalent Binding: Research indicates that carbamazepine 10,11-epoxide may form covalent bonds with proteins, potentially contributing to adverse drug reactions .
Mechanism of Action

Process and Data

The mechanism of action for carbamazepine 10,11-epoxide-d8 involves modulation of neuronal excitability through the following processes:

  1. Sodium Channel Blockade: Similar to its parent compound, it inhibits voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes.
  2. GABAergic Modulation: It may enhance GABAergic neurotransmission indirectly through its metabolites.
  3. Enzymatic Interactions: The compound interacts with various cytochrome P450 enzymes during its metabolism, influencing its pharmacokinetics and therapeutic effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of carbamazepine 10,11-epoxide-d8 include:

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point390.2 ± 52 °C at 760 mmHg
Melting PointNot Available
Flash Point189.8 ± 30.7 °C
LogP1.26
Vapour Pressure0.0 ± 0.9 mmHg at 25°C

These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its potential reactivity .

Applications

Scientific Uses

Carbamazepine 10,11-epoxide-d8 serves several scientific purposes:

  1. Metabolic Studies: It is used in pharmacokinetic studies to understand the metabolism of carbamazepine in humans.
  2. Adverse Reaction Research: Investigating the role of this epoxide in drug hypersensitivity reactions provides insights into potential side effects associated with carbamazepine therapy .
  3. Analytical Chemistry: The compound is utilized in developing analytical methods for detecting carbamazepine metabolites in biological samples.
Metabolic Pathways and Enzymatic Interactions of Carbamazepine 10,11-Epoxide-d8

Cytochrome P450-Mediated Biotransformation of Carbamazepine to 10,11-Epoxide Metabolites

Carbamazepine 10,11-epoxide-d8 (CBZ-E-d8) originates from the oxidative metabolism of deuterated carbamazepine (CBZ-d8) via hepatic cytochrome P450 (CYP) enzymes. The primary isoforms responsible are CYP3A4 and CYP2C8, which catalyze the formation of the 10,11-epoxide moiety through arene oxidation. This biotransformation converts CBZ-d8 into its pharmacologically active epoxide metabolite, CBZ-E-d8, which retains the deuterium atoms at specific molecular positions, enhancing metabolic stability [5] [7].

Table 1: Enzyme Kinetics of Carbamazepine Epoxidation

Enzyme IsoformKm (μM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km)
CYP3A42480.750.0030
CYP2C87570.670.0009

Data derived from in vitro metabolic studies using human liver microsomes [5].

Deuterium substitution at the 10,11-position reduces the rate of epoxidation by 1.5–2-fold compared to non-deuterated carbamazepine, as evidenced by decreased kcat values. This "deuterium isotope effect" alters electron distribution during the rate-limiting oxidation step, moderating epoxide formation kinetics. Nevertheless, CYP3A4 remains the dominant contributor (>70%) to epoxide production due to its higher abundance in the liver and superior catalytic efficiency over CYP2C8 [5] [7].

Isotopic Tracing of Epoxide Hydrolase Activity in Deuterated Metabolite Processing

Carbamazepine 10,11-epoxide-d8 undergoes hydrolysis to its inactive diol metabolite, trans-10,11-dihydroxy-10,11-dihydrocarbamazepine-d8 (CBZ-Diol-d8), primarily via microsomal epoxide hydrolase (EPHX1). Deuterium labeling enables precise tracking of this conversion, revealing a 15–20% slower hydrolysis rate for CBZ-E-d8 compared to non-deuterated carbamazepine-10,11-epoxide (CBZ-E). This kinetic delay arises from isotopic mass effects on the enzymatic nucleophilic attack at the epoxide ring’s electrophilic carbon [1] [9].

Table 2: Hydrolytic Processing of Deuterated vs. Non-Deuterated Epoxide

ParameterCBZ-E-d8CBZ-EBiological Implication
Half-life (t₁/₂)9.0 ± 2.0 h6.3 ± 1.2 hProlonged exposure to active metabolite
EPHX1 Clearance63.2 ml/h/kg90.6 ml/h/kgReduced diol formation efficiency
Volume of Distribution0.81 l/kg0.82 l/kgSimilar tissue penetration

Data from pharmacokinetic studies in human subjects [1].

Valproate co-administration inhibits EPHX1 activity, further reducing CBZ-E-d8 clearance by 30%. This interaction is mechanistically explained by competitive inhibition at EPHX1’s catalytic site, where valproate’s carboxylate group mimics the natural substrate’s geometry. Isotopic tracing confirms that deuterium labeling amplifies this effect, increasing CBZ-E-d8 plasma exposure by 43% during valproate comedication [1] [4]. Mass spectrometry analyses of HLA-B∗15:02 complexes demonstrate that CBZ-E-d8 binds within the F-pocket of the peptide-binding groove, altering peptide presentation and potentially mitigating immune reactivity—a finding elucidated only through deuterium-labeled analogs [2].

Autoinduction Mechanisms of Carbamazepine and Impact on Epoxide-d8 Pharmacokinetics

Carbamazepine-d8 exhibits dose-dependent autoinduction, whereby chronic administration upregulates CYP3A4 and CYP2B6 expression. This self-enhancement of metabolism peaks within 7 days of dose escalation, increasing epoxide formation clearance by 2.2-fold. Consequently, steady-state plasma concentrations of CBZ-E-d8 display a nonlinear relationship to the carbamazepine-d8 dose: doubling the dose from 400 mg to 800 mg daily elevates CBZ-E-d8 levels by only 35% [4] [5].

Table 3: Autoinduction Effects on Carbamazepine-d8 and Epoxide-d8 Kinetics

Daily Dose (mg)CBZ-d8 Clearance (ml/min)CBZ-E-d8:CBD-d8 RatioCBZ-Diol-d8 Accumulation
20025 ± 50.18 ± 0.03Linear increase
80080 ± 300.31 ± 0.07Linear increase

Steady-state pharmacokinetic parameters derived from clinical studies [4] [5].

Autoinduction amplifies epoxide-to-diol conversion through parallel induction of EPHX1. Physiologically based pharmacokinetic (PBPK) modeling predicts a 3.1-fold increase in diol metabolite formation after 14 days of therapy. However, deuterium substitution partially counters this effect by attenuating CYP3A4-mediated epoxidation, resulting in 25% lower peak CBZ-E-d8 concentrations than observed with non-deuterated equivalents [5]. The net pharmacokinetic outcome is a self-limiting rise in epoxide exposure, critical for avoiding concentration-dependent neurotoxicity.

Properties

Product Name

Carbamazepine 10,11-Epoxide-d8 (Major)

Molecular Formula

C17H24N2O2

Molecular Weight

296.43 g/mol

InChI

InChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D

InChI Key

VFRCCDJUTAMXAC-DNRFZTMGSA-N

Canonical SMILES

[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Isomeric SMILES

[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.